1-dodecylpyridin-1-ium;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C23H39NO3S. It is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecylpyridin-1-ium;4-methylbenzenesulfonate typically involves the reaction of dodecylpyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions. The product is then purified through recrystallization from methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure consistent product quality. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt bacterial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 1-dodecylpyridin-1-ium;4-methylbenzenesulfonate primarily involves its surfactant properties. The compound interacts with lipid bilayers, disrupting the membrane structure and increasing permeability. This action is particularly effective against bacterial cell membranes, leading to cell lysis and death. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1-dodecylpyridin-1-ium bromide: Similar surfactant properties but different counterion.
1-dodecylpyridin-1-ium chloride: Another surfactant with a different counterion.
Cetylpyridinium chloride: A widely used surfactant with a longer alkyl chain.
Uniqueness
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific combination of the dodecylpyridine cation and the 4-methylbenzenesulfonate anion. This combination provides distinct surfactant properties, making it particularly effective in disrupting lipid bilayers and enhancing solubility in various chemical reactions .
Properties
CAS No. |
20762-71-4 |
---|---|
Molecular Formula |
C24H37NO3S |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H30N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-6-2-4-7(5-3-6)11(8,9)10/h11,13-14,16-17H,2-10,12,15H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
KCEQOESJQVRUBO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.